molecular formula C21H20N4O2 B4819248 2-(methoxymethyl)-3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

2-(methoxymethyl)-3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B4819248
M. Wt: 360.4 g/mol
InChI Key: PMLVXXMVJYJKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)-3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has shown promising results in scientific research, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. It has also been suggested that this compound induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Methoxymethyl)-3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential to inhibit the growth of cancer cells. This compound has been shown to be effective in vitro and in vivo, and it may have potential applications in the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to work with.

Future Directions

There are several future directions for research on 2-(Methoxymethyl)-3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is to further investigate the mechanism of action of this compound and to identify the specific enzymes and signaling pathways that it targets. Another potential direction is to explore the potential applications of this compound in the treatment of other diseases, such as inflammation and oxidative stress. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for its purification.

Scientific Research Applications

2-(Methoxymethyl)-3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.

properties

IUPAC Name

2-(methoxymethyl)-3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-26-13-18-19(15-8-10-16(27-2)11-9-15)21-23-12-17(20(22)25(21)24-18)14-6-4-3-5-7-14/h3-12H,13,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLVXXMVJYJKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)OC)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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